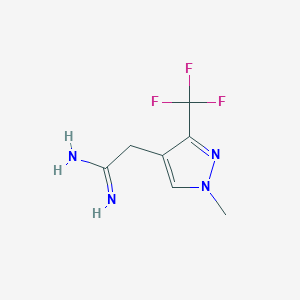

4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid

Vue d'ensemble

Description

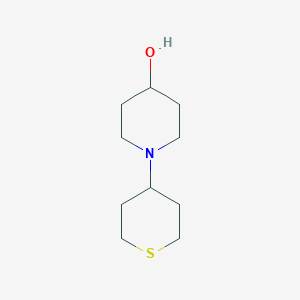

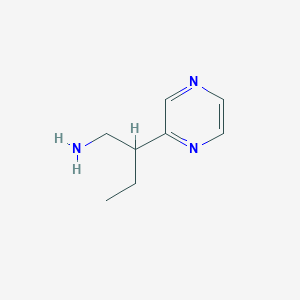

“4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid” is a chemical compound with the CAS Number: 923163-46-6 . It has a molecular weight of 224.14 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4,4,4-trifluoro-3-(2-furyl)-3-hydroxybutanoic acid . The InChI code is 1S/C8H7F3O4/c9-8(10,11)7(14,4-6(12)13)5-2-1-3-15-5/h1-3,14H,4H2,(H,12,13) .

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, the sources I found do not provide more detailed physical and chemical properties.

Applications De Recherche Scientifique

Pharmaceutical Intermediates

4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid: is used as an intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group is particularly valuable in medicinal chemistry due to its lipophilicity and bioisosteric properties, which can improve the metabolic stability of pharmaceuticals .

Organic Synthesis

This compound serves as a building block in organic synthesis, especially in the construction of complex molecules. Its furan ring can undergo various organic reactions, providing a pathway to synthesize diverse organic compounds with potential applications in drug development and materials science .

Material Science

In material science, 4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid can be used to modify surface properties of materials. The fluorinated side chain can impart hydrophobicity, which is beneficial for creating water-resistant coatings or self-cleaning surfaces .

Agrochemical Research

The compound’s unique structure makes it a candidate for the synthesis of agrochemicals. Its ability to act as a growth regulator or as a part of a pesticide formulation is being explored to enhance agricultural productivity .

Fluorinated Building Blocks

Fluorinated compounds are sought after in the development of building blocks for organic electronics. The trifluoromethyl group in 4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid can be utilized to introduce electron-withdrawing properties, which are essential in the design of semiconductors and photovoltaic materials .

Catalysis

This compound can act as a ligand in catalytic systems. Its furan moiety can coordinate to metal centers, facilitating various catalytic reactions that are crucial in industrial processes .

Analytical Chemistry

In analytical chemistry, derivatives of 4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid can be used as standards or reagents in chromatography and mass spectrometry to quantify or identify other compounds in complex mixtures .

Research Tool in Biochemistry

The compound can be used as a research tool in biochemistry to study enzyme mechanisms, especially those involving carboxylic acid substrates. Its structural analogs can act as inhibitors or probes to understand enzyme-substrate interactions .

Safety and Hazards

The compound has been labeled with the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4,4,4-trifluoro-3-(furan-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3/c9-8(10,11)5(4-7(12)13)6-2-1-3-14-6/h1-3,5H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXKINXWFNNZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472343.png)

![Methyl 2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B1472350.png)

![3-[(6-Cyclopropylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1472355.png)